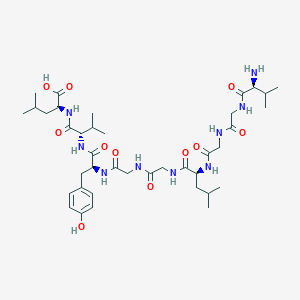![molecular formula C11H12O6 B14196121 (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid CAS No. 839712-43-5](/img/structure/B14196121.png)
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid is an organic compound with a complex structure that includes a phenoxy group and a methoxycarbonyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with ®-2-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybenzoate: A precursor in the synthesis of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid.
®-2-chloropropanoic acid: Another precursor used in the synthesis.
Phenoxyacetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
特性
CAS番号 |
839712-43-5 |
|---|---|
分子式 |
C11H12O6 |
分子量 |
240.21 g/mol |
IUPAC名 |
(2R)-2-(4-methoxycarbonyloxyphenoxy)propanoic acid |
InChI |
InChI=1S/C11H12O6/c1-7(10(12)13)16-8-3-5-9(6-4-8)17-11(14)15-2/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChIキー |
XEZPLVLDMAHESN-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC(=O)OC |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


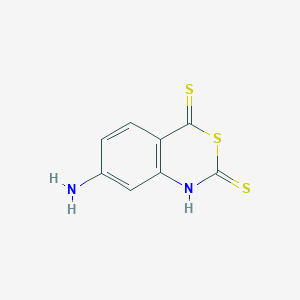
![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)
![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B14196056.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea](/img/structure/B14196072.png)
![3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14196075.png)
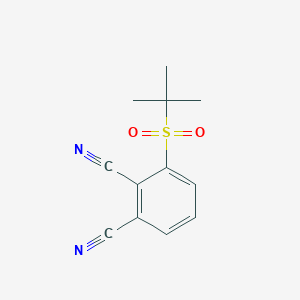
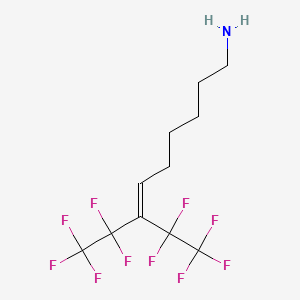
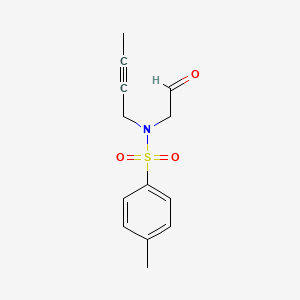
![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)
![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
